molecular formula C37H50O4 B11777277 Cholest-5-en-3-ol (3

Cholest-5-en-3-ol (3

Cat. No.: B11777277
M. Wt: 558.8 g/mol
InChI Key: MDZIAODARIKFKN-FMFZTMEQSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Cholesterol can be synthesized through various chemical routes. One common method involves the bromination of cholesterol followed by debromination. In this process, cholesterol reacts with bromine to form dibromocholesterol, which is then treated with zinc dust in acetic acid to regenerate cholesterol through reductive debromination . Another method involves the recrystallization of crude cholesterol from ethanol, followed by decolorization with activated carbon and further recrystallization .

Industrial Production Methods

Commercial cholesterol is typically obtained from natural sources such as animal fats and oils. The industrial purification of cholesterol often involves recrystallization in solvents like methanol, ethanol, and acetic acid. achieving high purity through recrystallization alone can be challenging due to the presence of impurities like cholestan-3-ol and cholest-7-en-3-ol . Chemical purification methods, such as bromination and debromination, are employed to obtain cholesterol with a purity of 99.9% .

Chemical Reactions Analysis

Types of Reactions

Cholesterol undergoes various chemical reactions, including oxidation, reduction, and substitution. For example, cholesterol can be oxidized to form 7-ketocholesterol and other oxidized derivatives . It can also undergo esterification to form cholesterol esters, such as cholesteryl acetate .

Common Reagents and Conditions

Common reagents used in cholesterol reactions include bromine for bromination, zinc dust for debromination, and acetic acid as a solvent. Oxidizing agents like potassium permanganate and chromic acid are used for oxidation reactions .

Major Products Formed

Major products formed from cholesterol reactions include dibromocholesterol, 7-ketocholesterol, and various cholesterol esters .

Scientific Research Applications

Cholesterol has numerous scientific research applications across various fields:

Properties

Molecular Formula

C37H50O4

Molecular Weight

558.8 g/mol

IUPAC Name

[(10R,13R,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-oxochromene-3-carboxylate

InChI

InChI=1S/C37H50O4/c1-23(2)9-8-10-24(3)30-15-16-31-28-14-13-26-22-27(17-19-36(26,4)32(28)18-20-37(30,31)5)40-34(38)29-21-25-11-6-7-12-33(25)41-35(29)39/h6-7,11-13,21,23-24,27-28,30-32H,8-10,14-20,22H2,1-5H3/t24-,27?,28?,30-,31?,32?,36+,37-/m1/s1

InChI Key

MDZIAODARIKFKN-FMFZTMEQSA-N

Isomeric SMILES

C[C@H](CCCC(C)C)[C@H]1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C

Canonical SMILES

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C5=CC6=CC=CC=C6OC5=O)C)C

Origin of Product

United States

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